3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea
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Overview
Description
3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is a synthetic organic compound that features a chlorophenyl group, a piperazine ring, and a urea moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea typically involves the reaction of 4-chloroaniline with a suitable isocyanate to form the urea linkage. The piperazine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts or base agents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially target the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups into the piperazine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: May be used in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action for compounds like 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea typically involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, while the chlorophenyl group may enhance binding affinity through hydrophobic interactions. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound’s interaction.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-[2-(methylamino)ethyl]urea
- 3-(4-Chlorophenyl)-1-[2-(dimethylamino)ethyl]urea
- 3-(4-Chlorophenyl)-1-[2-(piperidin-1-yl)ethyl]urea
Uniqueness
3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is unique due to the presence of the piperazine ring, which can confer different pharmacological properties compared to similar compounds with different substituents. The chlorophenyl group also contributes to its distinct chemical behavior and potential biological activity.
Properties
Molecular Formula |
C13H19ClN4O |
---|---|
Molecular Weight |
282.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-piperazin-1-ylethyl)urea |
InChI |
InChI=1S/C13H19ClN4O/c14-11-1-3-12(4-2-11)17-13(19)16-7-10-18-8-5-15-6-9-18/h1-4,15H,5-10H2,(H2,16,17,19) |
InChI Key |
XWEVSELENOOAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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